N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
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Description
N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide, also known as AP-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AP-1 is a pyridazine derivative that exhibits promising biological activities, making it a potential candidate for drug development.
Scientific Research Applications
Synthesis and Structural Analysis
Research has involved the synthesis of novel compounds with potential pharmacological activities. For instance, studies on capsaicinoids, including the structural determination of related compounds, have provided insights into their conformation and potential analgesic properties (Park et al., 1995). Additionally, the development of new reagents for the synthesis of N-acetylcarbamates highlights the importance of these functional groups in pharmaceuticals (Sakai et al., 2022).
Antimicrobial Activity
Compounds such as N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, have been studied for their green synthesis. Such compounds are pivotal in developing antimicrobial agents, indicating the potential of N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide in similar applications (Zhang Qun-feng, 2008).
Pharmacological Potential
Research on derivatives of similar compounds has shown significant pharmacological potential, including antinociceptive activity, suggesting possible applications in pain management (Doğruer et al., 2000). Moreover, novel synthesized compounds like XN05 have exhibited potent antitumor activity against various cancer cells in vitro, indicating the therapeutic potential of related acetamide derivatives in cancer treatment (Wu et al., 2009).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(25)15-7-9-16(10-8-15)22-20(26)13-24-21(27)12-11-18(23-24)17-5-3-4-6-19(17)28-2/h3-12H,13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEJUGZUFRIOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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